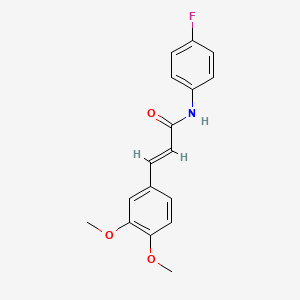

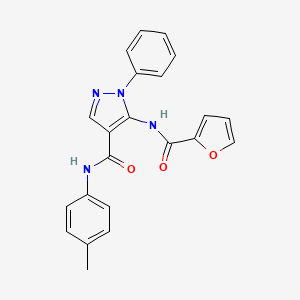

![molecular formula C19H21N3O6S B5556473 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate often involves intricate methods that aim to achieve specific molecular architectures. For instance, the use of propargylic alcohols as building blocks in organic synthesis has been highlighted for its versatility in creating pyridines and related structures, showcasing a route that could potentially apply to our compound of interest (Mishra, Nair, & Baire, 2022). Additionally, the synthesis and biological activity of morpholines, integral to the compound's structure, have been explored, demonstrating the methods for creating such structures from basic amino alcohols and their derivatives (Palchikov, 2013).

Molecular Structure Analysis

Understanding the molecular structure of 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate is crucial for its application and synthesis. The review of palladium-catalyzed reactions with 2-arylpyridines and their derivatives offers insights into the complex interactions and structural formations possible with similar compounds, shedding light on potential molecular configurations (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from studies on similar molecular frameworks. For example, the analysis of reactions involving arylmethylidenefuranones with various nucleophiles reveals the potential pathways and transformations that compounds like 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate might undergo, producing a range of derivatives with different functionalities (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

While specific studies on the physical properties of 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate are not directly available, insights can be gained from the general properties of similar compounds. These include solubility, melting points, and stability, which are critical for understanding how the compound behaves under different conditions and for its practical applications in various fields.

Chemical Properties Analysis

The chemical properties of such compounds involve their reactivity, stability under different conditions, and interactions with other chemicals. The synthesis and transformations of benzothiazole derivatives, for example, provide a glimpse into the reactive nature and chemical versatility of compounds related to 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate, illustrating the potential for creating a wide range of biologically active and industrially significant derivatives (Zhilitskaya, Shainyan, & Yarosh, 2021).

Aplicaciones Científicas De Investigación

1. Biodegradable Polyesteramides Synthesis

2-[(3-Pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate has applications in synthesizing biodegradable polyesteramides with pendant functional groups. This compound, derived from morpholine-2,5-dione, plays a role in the bulk ring-opening copolymerization process, leading to copolymers with protected functional substituents (Veld, Dijkstra, & Feijen, 1992).

2. Antibacterial and Antifungal Activities

Research involving derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate indicates potential antibacterial and antifungal activities. The synthesis of new pyridine derivatives has shown promising results in microbial studies (Patel & Agravat, 2007).

3. Heterocyclic Compounds Synthesis

This compound plays a crucial role in the synthesis of 1,4-heterocyclic compounds like morpholines and benzoxazepines. Through a reaction with 1,2-/1,3-aminoalcohols, it facilitates the generation of six- and seven-membered rings in good-to-excellent yields, showcasing its versatility in organic synthesis (Yar, McGarrigle, & Aggarwal, 2009).

4. Vasodilation Properties

Studies have been conducted on the synthesis of new 3-pyridinecarboxylates using 2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate derivatives, demonstrating potential vasodilation properties. This research is crucial in understanding the physiological impacts of these compounds (Girgis et al., 2008).

5. Metal Complexes Characterization

The compound has been used in the structural characterization of metal complexes, particularly in the formation of various coordination compounds. This research highlights the compound's relevance in inorganic chemistry and materials science (Sousa et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c23-18(16-2-1-7-20-14-16)21-8-11-28-19(24)15-3-5-17(6-4-15)29(25,26)22-9-12-27-13-10-22/h1-7,14H,8-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPAFNJWTDZZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

methanone](/img/structure/B5556433.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)